1-bromo-2-chloro-3,5-dimethoxybenzene
Description
Properties
CAS No. |
81574-72-3 |
|---|---|
Molecular Formula |
C8H8BrClO2 |
Molecular Weight |
251.5 |
Purity |
93 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Chloro 3,5 Dimethoxybenzene
Synthesis of Precursor Dimethoxybenzene Cores
The foundation of the synthesis lies in the preparation of appropriately functionalized dimethoxybenzene building blocks. The synthesis of 1,3-dimethoxybenzene (B93181) itself is straightforward, and its subsequent functionalization to the key aniline (B41778) intermediate is a critical step.
Synthesis of 1,3-dimethoxybenzene and Related Isomers
1,3-Dimethoxybenzene, also known as resorcinol (B1680541) dimethyl ether, is a common starting material in organic synthesis. medchemexpress.comwikipedia.orgsigmaaldrich.com It is typically prepared through the Williamson ether synthesis. This involves the double methylation of resorcinol (1,3-dihydroxybenzene) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. prepchem.com An alternative reported method involves the reaction of phenol (B47542) with methanol (B129727) under acidic conditions. chemicalbook.com
Table 1: Physical Properties of 1,3-Dimethoxybenzene
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1,3-dimethoxybenzene | wikipedia.org |
| Synonyms | Resorcinol dimethyl ether, m-Dimethoxybenzene | sigmaaldrich.comnih.gov |
| CAS Number | 151-10-0 | wikipedia.org |
| Molar Mass | 138.166 g·mol⁻¹ | wikipedia.org |
| Boiling Point | 85-87 °C / 7 mmHg | prepchem.com |
Functionalization of Dimethoxybenzene Building Blocks
The most critical functionalized precursor for the target molecule is 3,5-dimethoxyaniline (B133145) . chemicalbook.combiosynth.com This intermediate can be synthesized from 1,3-dimethoxybenzene via a nitration-reduction sequence. First, nitration of 1,3-dimethoxybenzene yields 1,3-dimethoxy-5-nitrobenzene. Subsequent reduction of the nitro group, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation, affords 3,5-dimethoxyaniline. chemicalbook.com This aniline is a stable, crystalline solid and serves as the cornerstone for the introduction of the halogen atoms. chemicalbook.combiosynth.com
Direct Halogenation Protocols for Selective Introduction of Bromine and Chlorine
With the key intermediate, 3,5-dimethoxyaniline, in hand, the final steps involve the controlled, stepwise introduction of the chlorine and bromine atoms. This process relies on a combination of electrophilic aromatic substitution and the Sandmeyer reaction.
The proposed synthetic sequence is as follows:
Selective Chlorination : The first step is the regioselective chlorination of 3,5-dimethoxyaniline. The powerful directing effects of the amine and the two methoxy (B1213986) groups strongly activate the C2, C4, and C6 positions. A mild chlorinating agent, such as N-chlorosuccinimide (NCS), can be used to selectively install a chlorine atom at the C2 position, yielding 2-chloro-3,5-dimethoxyaniline (B1632247). The use of catalytic methods involving anilines to generate reactive N-halo intermediates can achieve high selectivity in such halogenations. nih.gov
Diazotization and Sandmeyer Reaction : The resulting 2-chloro-3,5-dimethoxyaniline is then subjected to the Sandmeyer reaction. nih.govwikipedia.org The primary aromatic amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or HBr) at low temperatures. numberanalytics.commnstate.edu This unstable intermediate is then immediately treated with a copper(I) bromide (CuBr) solution. This catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion, liberating nitrogen gas and forming the final product, 1-bromo-2-chloro-3,5-dimethoxybenzene (B3034572). orgsyn.org
An alternative, equally viable route would involve brominating 3,5-dimethoxyaniline first to give 2-bromo-3,5-dimethoxyaniline, followed by a Sandmeyer reaction using CuCl to introduce the chlorine atom. The choice between these two pathways may depend on the relative yields and ease of purification in each step.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-dimethoxybenzene |
| Resorcinol |
| 1,3-dihydroxybenzene |
| 2-chloro-3,5-dimethoxyaniline |
| 3,5-dimethoxyaniline |
| 1,3-dimethoxy-5-nitrobenzene |
| 1-bromo-3,5-dimethoxybenzene (B32327) |
| 2-chloro-1,3-dimethoxybenzene |
| 4-halo-1,3-dimethoxybenzene |
| 4,6-dihalo-1,3-dimethoxybenzene |
| 2,4-dihalo-1,3-dimethoxybenzene |
Regioselective Bromination of Dimethoxybenzene Derivatives
Dimethoxybenzene derivatives are highly activated aromatic systems, making them susceptible to electrophilic aromatic substitution reactions like bromination. The two methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of 1,3-dimethoxybenzene, the positions at C2, C4, and C6 are activated. Due to steric hindrance at the C2 position, which is situated between the two methoxy groups, electrophilic substitution typically occurs at the C4 or C6 positions, which are equivalent. Indeed, the bromination of 1,3-dimethoxybenzene has been shown to yield the 4-bromo substituted product. wku.edu
A variety of electrophilic brominating agents can be employed for the bromination of activated aromatic rings like dimethoxybenzenes. The choice of reagent and reaction conditions can influence the regioselectivity and the extent of bromination. Common methods involve the use of molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS). nbinno.com For highly activated systems, a catalyst may not be necessary. wikipedia.org
| Brominating Agent | Catalyst/Co-reagent | Solvent | Typical Conditions |
| Molecular Bromine (Br₂) | Iron (Fe) or Iron(III) bromide (FeBr₃) | Dichloromethane, Carbon tetrachloride | Room temperature |
| N-Bromosuccinimide (NBS) | Silica gel, Trifluoroacetic acid | Acetonitrile (B52724), Tetrahydrofuran (B95107) | Room temperature or gentle heating |
| Tetrabutylammonium tribromide (Bu₄NBr₃) | None | Dichloromethane, Chloroform | Room temperature |
| Potassium bromate (B103136) (KBrO₃) / Hydrobromic acid (HBr) | None | Acetic acid | Room temperature, exotherms to ~45°C oc-praktikum.de |
| (Diacetoxyiodo)benzene (DIB) and Phenyltrimethylammonium tribromide (PTAB) | None | Methanol | Mild conditions orientjchem.org |
The use of milder brominating agents or specific catalytic systems can enhance regioselectivity. For instance, tetraalkylammonium tribromides have been noted for their high para-selectivity in the bromination of some aromatic compounds. nih.gov
The high reactivity of dimethoxybenzene derivatives poses a challenge in controlling the degree of bromination. The introduction of the first bromine atom does not significantly deactivate the ring, making it susceptible to further bromination. Several strategies can be employed to favor monobromination over dibromination:
Stoichiometry Control: Careful control of the stoichiometry of the brominating agent is the most straightforward method. Using one equivalent or slightly less of the brominating agent relative to the dimethoxybenzene substrate can favor the formation of the monobrominated product.
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the kinetic product, which is often the monosubstituted compound. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to stop the reaction once the desired product is formed.
Choice of Brominating Agent: Using a less reactive brominating agent can provide better control. For example, NBS might be more selective than molecular bromine in some cases.
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate, thereby affecting the product distribution. researchgate.net
In some cases, even with careful control, a mixture of mono- and di-brominated products may be obtained, necessitating purification by methods such as column chromatography or recrystallization. nbinno.com
Regioselective Chlorination of Dimethoxybenzene Derivatives
Similar to bromination, the chlorination of dimethoxybenzene derivatives is a facile electrophilic aromatic substitution reaction. The regiochemical outcome is also governed by the strong ortho-, para-directing effect of the methoxy groups. For electron-rich aromatic compounds, selective monochlorination can be achieved using specific reagents and conditions. orgsyn.org
A range of electrophilic chlorinating agents is available for the chlorination of activated aromatic rings. Traditional methods using chlorine gas (Cl₂) with a Lewis acid catalyst are effective, but milder and more selective reagents are often preferred in modern synthesis.
| Chlorinating Agent | Catalyst/Co-reagent | Solvent | Typical Conditions |
| Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) | Chlorinated solvents | Low temperature to room temperature wikipedia.org |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., trifluoroacetic acid) | Acetonitrile, Dichloromethane | Room temperature |
| Sulfuryl chloride (SO₂Cl₂) | None or a radical initiator | Various aprotic solvents | Can proceed via electrophilic or radical mechanism depending on conditions |
| Phenyliodine(III) dichloride (PhICl₂) | Generated in situ from PIFA and TMSCl | Dichloromethane | Room temperature researchgate.net |
| N-Chlorodialkylamines | Strong acid (e.g., H₂SO₄, CF₃COOH) | Acetonitrile, Sulfuric acid | Low temperature to room temperature orgsyn.org |
N-chlorodialkylamines in strongly acidic media have been reported to be highly efficient and selective for para-monochlorination of aromatic compounds with electron-donating substituents. orgsyn.org
The control of monochlorination versus dichlorination in highly activated systems like dimethoxybenzenes requires careful management of reaction parameters. The strategies are similar to those used for controlling bromination:
Substrate to Reagent Ratio: Using a high concentration of the dimethoxybenzene substrate relative to the chlorinating agent can statistically favor monochlorination. libretexts.org
Reaction Time: Limiting the reaction time is crucial to prevent the initially formed monochlorinated product from undergoing a second chlorination. libretexts.org
Temperature: Lowering the reaction temperature generally reduces the reaction rate and can improve selectivity.
Selective Reagents: Employing chlorinating agents known for their selectivity towards monochlorination, such as N-chlorodialkylamines in acid, can be highly effective. orgsyn.org
Even with these control measures, the formation of dichlorinated byproducts is possible, and purification is often necessary.
Sequential Halogenation Strategies to Achieve this compound
The synthesis of this compound necessitates a sequential halogenation strategy starting from 1,3-dimethoxybenzene. The order of introduction of the bromine and chlorine atoms is critical to achieving the desired substitution pattern. The target molecule's name implies a numbering where the bromo- and chloro- substituents are adjacent at positions 1 and 2, with the methoxy groups at positions 3 and 5. This corresponds to a 4-bromo-6-chloro-1,3-dimethoxybenzene or 4-chloro-6-bromo-1,3-dimethoxybenzene structure.
Route A: Chlorination followed by Bromination
Monochlorination of 1,3-dimethoxybenzene: The first step would be the regioselective monochlorination of 1,3-dimethoxybenzene. As discussed, the methoxy groups direct the incoming electrophile to the 4-position, yielding 4-chloro-1,3-dimethoxybenzene as the major product.
Bromination of 4-chloro-1,3-dimethoxybenzene: The next step is the bromination of this intermediate. In this molecule, the two methoxy groups and the chlorine atom direct the incoming bromine. The two methoxy groups strongly activate the 2- and 6-positions. The chlorine atom, being a deactivator but ortho-, para-director, also directs to the 2- and 6-positions. The 6-position is sterically more accessible than the 2-position (which is between a methoxy and a chloro group). Therefore, bromination is expected to occur preferentially at the 6-position, yielding 6-bromo-4-chloro-1,3-dimethoxybenzene. Renumbering this compound to give the lowest locants for the substituents results in the name This compound .
Route B: Bromination followed by Chlorination
Monobromination of 1,3-dimethoxybenzene: This route begins with the monobromination of 1,3-dimethoxybenzene to produce 4-bromo-1,3-dimethoxybenzene. nbinno.com
Chlorination of 4-bromo-1,3-dimethoxybenzene: The subsequent chlorination of 4-bromo-1,3-dimethoxybenzene would follow similar regiochemical principles as the bromination in Route A. The directing groups (two methoxy groups and one bromine atom) would favor the introduction of the chlorine atom at the 6-position. This would lead to 4-bromo-6-chloro-1,3-dimethoxybenzene, which is the same target molecule.
Order of Halogen Introduction and Isomer Control
The synthesis of di- and tri-substituted benzene (B151609) derivatives like this compound requires careful control of the sequence of halogen introduction to ensure the correct isomer is formed. The directing effects of the substituents already on the aromatic ring play a crucial role in determining the position of subsequent substitutions.
In the case of 1,3-dimethoxybenzene, the two methoxy groups are ortho-, para-directing and activating. This means that electrophilic aromatic substitution reactions, such as halogenation, will preferentially occur at the positions ortho and para to the methoxy groups (positions 2, 4, and 6). Position 5 is meta to both methoxy groups and is therefore sterically hindered and electronically deactivated, making direct substitution at this position less favorable.
To synthesize this compound, a strategy that circumvents the directing effects of the methoxy groups is necessary. One possible approach involves starting with a precursor that already has the desired substitution pattern or using a blocking group to direct the halogens to the correct positions.
For instance, starting with 3,5-dimethoxyaniline, the amino group can be used to direct bromination to the ortho position. Subsequent removal of the amino group via diazotization followed by reduction, and then chlorination would be a potential, albeit lengthy, route.
Isomer control is paramount to avoid the formation of undesired byproducts. For example, direct halogenation of 1,3-dimethoxybenzene would likely yield a mixture of 2-halo-, 4-halo-, and 2,4-dihalo-1,3-dimethoxybenzene isomers, making the isolation of the desired this compound challenging.
Metal-Catalyzed Routes to Halogenated Aromatic Systems
Metal-catalyzed reactions offer powerful alternatives for the regioselective synthesis of halogenated aromatic compounds, often providing access to isomers that are difficult to obtain through classical electrophilic substitution.
Palladium-Catalyzed Halogenation Methodologies
Palladium-catalyzed reactions are versatile tools in organic synthesis. For the synthesis of halogenated aromatic systems, palladium catalysis can be employed in cross-coupling reactions. While direct palladium-catalyzed C-H halogenation is a developing field, a more established route involves the use of a pre-functionalized aromatic ring. For example, a boronic acid or ester derivative of 3,5-dimethoxybenzene could be coupled with a source of electrophilic bromine or chlorine in a Suzuki-Miyaura type reaction. However, this still requires the synthesis of the correctly substituted boronic acid precursor.
Iridium-Catalyzed Arene Borylation as a Precursor Step
A significant advancement in the synthesis of meta-substituted arenes is the use of iridium-catalyzed arene borylation. organic-chemistry.orgresearchgate.netgalchimia.comberkeley.edunih.gov This methodology allows for the direct borylation of C-H bonds at positions that are sterically most accessible, often leading to meta-substituted products from 1,3-disubstituted arenes. organic-chemistry.orgresearchgate.netgalchimia.comberkeley.edunih.gov
Specifically, 1,3-dimethoxybenzene can be subjected to iridium-catalyzed borylation to introduce a boronic ester group at the 5-position. chemicalbook.comsigmaaldrich.com This borylated intermediate can then be subjected to a subsequent halogenation step. The C-B bond can be readily converted to a C-Br or C-Cl bond using reagents such as copper(II) bromide or copper(II) chloride. organic-chemistry.org This two-step, one-pot procedure provides a highly regioselective route to 5-halo-1,3-dimethoxybenzene derivatives. organic-chemistry.org
To obtain the target molecule, this compound, a sequential halogenation strategy could be envisioned. For example, starting with 1,3-dimethoxybenzene, one could first introduce a bromine atom at the 5-position via iridium-catalyzed borylation followed by bromination. The resulting 1-bromo-3,5-dimethoxybenzene could then be subjected to a second halogenation step, chlorination, which would be directed by the existing substituents to the 2-position.
Table 1: Iridium-Catalyzed Borylation and Halogenation of 1,3-Disubstituted Arenes
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1,3-Disubstituted Arenes | 1. [Ir(COD)(OMe)]₂, 4,4′-di-tert-butylbipyridine, B₂pin₂ 2. CuBr₂ or CuCl₂ | meta-Haloarenes | 46-85 | organic-chemistry.orgresearchgate.net |
| 1,3-Dimethoxybenzene | 1. Iridium Catalyst, B₂pin₂ 2. Halogen Source | 1-Halo-3,5-dimethoxybenzene | High | chemicalbook.comsigmaaldrich.com |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied by considering alternative solvents and catalytic systems.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions.
For the halogenation of dimethoxybenzene derivatives, research has explored the use of more environmentally friendly solvents. For example, some studies have investigated the use of ionic liquids or deep eutectic solvents as reaction media. These solvents are often non-volatile and can be recycled, reducing waste.
Solvent-free reactions, where the neat reactants are mixed, sometimes with a solid support or catalyst, represent an ideal green chemistry scenario. A patent for the preparation of chloro-1,4-dimethoxybenzene describes a method where hydroquinone (B1673460) dimethyl ether is melted and reacted with chlorine gas in the presence of a catalyst without a solvent. google.comgoogle.com While this specific example pertains to a different isomer, the principle of a solvent-free reaction could potentially be adapted for the synthesis of other halogenated dimethoxybenzenes.
Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste generation.
As discussed in the context of metal-catalyzed routes, iridium and palladium catalysts can significantly enhance the selectivity of halogenation reactions, directing the substitution to specific positions that would be difficult to achieve otherwise. organic-chemistry.orgnih.govnih.gov This not only improves the yield of the desired product but also simplifies purification by minimizing the formation of isomers.
Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can simplify catalyst recovery and recycling. This is a key aspect of green process design. While specific examples for the synthesis of this compound using heterogeneous catalysts are not prominent in the literature, it represents an active area of research in green chemistry.
Atom Economy and Waste Minimization Considerations
In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and waste minimization, are of paramount importance. jocpr.com The synthesis of complex molecules like this compound necessitates a critical evaluation of the synthetic routes to ensure they are not only efficient in terms of yield but also environmentally benign. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.org A high atom economy signifies that fewer atoms are converted into unwanted byproducts, thus minimizing waste at its source. researchgate.net
The synthesis of a polysubstituted benzene derivative such as this compound typically involves multiple steps, often beginning with a simpler, commercially available benzene derivative. A plausible, though not definitively documented, pathway could start from 1,3-dimethoxybenzene, followed by sequential electrophilic aromatic substitution reactions (bromination and chlorination).
A hypothetical two-step synthesis could proceed as follows:
Bromination: 1,3-dimethoxybenzene reacts with a brominating agent (e.g., Br₂) to form 1-bromo-3,5-dimethoxybenzene.
Chlorination: The resulting 1-bromo-3,5-dimethoxybenzene is then chlorinated to yield the final product, this compound.
Each of these steps presents challenges and opportunities regarding atom economy and waste generation.
Analysis of a Hypothetical Synthetic Pathway
C₈H₉BrO₂ + Cl₂ → C₈H₈BrClO₂ + HCl
While this appears straightforward, the generation of one equivalent of hydrogen chloride (HCl) as a byproduct immediately reduces the theoretical atom economy. To quantify this, the atom economy can be calculated using the following formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
The table below illustrates the theoretical atom economy for the proposed chlorination step.
| Reactant | Formula | Molecular Weight ( g/mol ) | Role | Atoms Incorporated into Product | Atoms Wasted |
| 1-bromo-3,5-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | Starting Material | C₈H₈BrO₂ | H |
| Chlorine | Cl₂ | 70.90 | Reagent | Cl | Cl |
| Total | 287.96 | ||||
| Product | |||||
| This compound | C₈H₈BrClO₂ | 251.51 | Desired Product | All | |
| Hydrogen Chloride | HCl | 36.46 | Byproduct | All | |
| Atom Economy | 87.34% |
This interactive table demonstrates the atom economy calculation. A value of 87.34% indicates that over 12% of the reactant mass is converted into an unwanted byproduct (HCl) in a theoretically perfect reaction.
Beyond the primary byproduct, real-world synthesis generates significantly more waste. This includes:
Solvent Waste: Large volumes of solvents are often used to dissolve reactants and facilitate the reaction. Post-reaction, these solvents are used in extraction and purification (e.g., chromatography) steps, generating substantial liquid waste streams. Common solvents like diethyl ether are highly volatile and contribute to fugitive emissions. google.com
Aqueous Waste: Workup procedures frequently involve washing the organic layer with aqueous solutions, such as sodium bicarbonate to neutralize acids or brine to aid layer separation. This creates aqueous waste contaminated with inorganic salts and residual organic compounds. google.comgoogle.com
Solid Waste: Drying agents like magnesium sulfate or sodium sulfate, used to remove residual water from the organic product solution, become solid waste after use. google.com Additionally, filtration aids and any solid catalysts would also need to be disposed of.
An alternative approach to synthesis might involve a Sandmeyer reaction starting from a corresponding aniline derivative. While effective for introducing halogens to an aromatic ring, this method has a notoriously poor atom economy. orgsyn.org The diazotization step uses sodium nitrite and acid, and the subsequent substitution releases nitrogen gas (N₂), a benign byproduct, but also generates significant quantities of inorganic salts that constitute waste. google.com
To improve the green profile of synthesizing this compound, research would need to focus on catalytic and solvent-free methods. The development of solid acid catalysts could replace corrosive and difficult-to-recycle Lewis acids. Furthermore, exploring C-H activation methodologies could, in principle, allow for the direct and selective halogenation of the aromatic ring without the need for functional group interconversions, potentially offering a more atom-economical route in the future.
Reactivity and Transformation Pathways of 1 Bromo 2 Chloro 3,5 Dimethoxybenzene
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For 1-bromo-2-chloro-3,5-dimethoxybenzene (B3034572), the differential reactivity of the C-Br and C-Cl bonds is the key to its synthetic potential.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond. libretexts.org It is widely used due to its mild reaction conditions and the commercial availability of a large variety of boronic acids. nih.gov
In dihalogenated benzenes containing both bromine and chlorine, the Suzuki-Miyaura coupling can often be performed selectively. nih.gov The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > OTf > Cl. researchgate.net This selectivity is primarily due to the difference in bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. nih.govrsc.org
For this compound, it is therefore expected that the C-Br bond will react preferentially with a boronic acid in a Suzuki-Miyaura coupling, leaving the C-Cl bond intact for subsequent transformations. This allows for a stepwise introduction of different aryl or alkyl groups at the 1- and 2-positions of the benzene (B151609) ring.
The choice of catalyst and ligand is crucial in controlling the selectivity of Suzuki-Miyaura couplings with dihalogenated substrates. rsc.org While palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts, the ligand plays a significant role in modulating the reactivity and selectivity. nih.govnih.gov
Electron-rich and sterically hindered phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and XPhos, can enhance the rate of oxidative addition and influence which halogen participates in the reaction. nih.govnih.gov In some cases, "ligand-free" conditions or the use of specific ligands can even reverse the expected selectivity. researchgate.netnsf.gov For instance, certain catalyst systems might favor the coupling at the C-Cl bond over a C-OTf bond, contrary to the general reactivity trend. nsf.gov
Table 1: Illustrative Catalyst Systems for Selective Suzuki-Miyaura Coupling of Dihaloarenes This table presents examples of catalyst systems used for selective Suzuki-Miyaura couplings of various dihaloarenes to illustrate the principles of selectivity. The specific substrate is this compound.
| Electrophile | Nucleophile | Catalyst System | Selectivity | Reference |
| 1-Bromo-3-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Predominantly C-Br coupling | rsc.org |
| 1-Bromo-4-chlorobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | High selectivity for C-Br coupling | rsc.org |
| 2,4-Dichloropyridine | Arylboronic acid | Pd/IPra | C4-selective coupling | nsf.gov |
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca Similar to the Suzuki-Miyaura coupling, the reactivity order of the halides is typically I > Br > Cl. libretexts.org Therefore, in this compound, selective coupling at the C-Br bond is expected. The use of additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu
Table 2: Representative Conditions for Stille Coupling This table provides general conditions for Stille coupling reactions, applicable to substrates like this compound for selective C-Br bond functionalization.
| Electrophile | Nucleophile | Catalyst System | Additive | Reference |
| Aryl Bromide | Organostannane | Pd(PPh₃)₄ | None | libretexts.org |
| Aryl Chloride | Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | harvard.edu |
| Aryl Bromide | Organostannane | Pd(OAc)₂ / DABCO | None | organic-chemistry.org |
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organohalides. wikipedia.org This method is particularly useful for forming C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. nih.gov The general reactivity trend for the halide leaving group is I > Br > Cl. wikipedia.org Consequently, for this compound, the Negishi coupling would be expected to proceed selectively at the C-Br bond. The choice of ligand is important, with bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often providing high reactivity and selectivity. nih.govchemrxiv.org
Table 3: Catalyst Systems for Negishi Coupling of Aryl Halides This table shows typical catalyst systems for Negishi coupling, which can be applied for the selective transformation of this compound.
| Electrophile | Nucleophile | Catalyst | Ligand | Reference |
| Aryl Bromide | Alkylzinc Halide | Pd(OAc)₂ | CPhos | nih.gov |
| Aryl Bromide | Arylzinc Chloride | Pd(PPh₃)₄ | None | wikipedia.org |
| Aryl Iodide/Bromide | (Difluoromethyl)zinc Reagent | Palladium Catalyst | Diamine | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. youtube.comorganic-chemistry.org
The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the trend I > Br > Cl. nih.gov This chemoselectivity allows for the selective amination of the C-Br bond in this compound. The development of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines. youtube.comnih.gov
Table 4: Ligand Systems for Buchwald-Hartwig Amination This table presents various ligand systems that are effective for the Buchwald-Hartwig amination, illustrating the potential for selective C-N bond formation on this compound.
| Electrophile | Amine | Ligand | Base | Reference |
| Aryl Bromide | Primary/Secondary Amine | XPhos | NaOtBu | youtube.com |
| Aryl Chloride | Primary/Secondary Amine | BrettPhos | K₃PO₄ | youtube.com |
| Aryl Bromide | Ammonia equivalent | Josiphos-type ligand | LiN(SiMe₃)₂ | wikipedia.org |
Sonogashira Coupling for Terminal Alkyne Introduction
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, such as at room temperature. wikipedia.org
The reactivity of the halide in a Sonogashira coupling generally follows the trend I > OTf > Br > Cl, meaning that aryl iodides are the most reactive, and aryl chlorides are the least. nrochemistry.com This differential reactivity allows for selective cross-coupling reactions on polyhalogenated substrates.
While direct experimental data for the Sonogashira coupling of this compound is not extensively documented in the reviewed literature, studies on the closely related compound, 1-bromo-3,5-dimethoxybenzene (B32327), provide valuable insights. Research has shown that 1-bromo-3,5-dimethoxybenzene can be successfully coupled with terminal alkynes, such as 3-ethynylpyridine, using a palladium precatalyst. A screening of catalyst conditions for this reaction revealed the efficacy of a specific air-stable, monoligated precatalyst, [DTBNpP]Pd(crotyl)Cl. nih.gov
Table 1: Catalyst Screening for the Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene with 3-Ethynylpyridine nih.gov
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Pd(PPh₃)₄ | PPh₃ | ACN | Room Temp | 24 | <5 |
| Pd(OAc)₂ | SPhos | ACN | Room Temp | 24 | 15 |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | ACN | Room Temp | 2 | 100 |
Based on the established reactivity trend of halogens in Sonogashira couplings, it is expected that the bromine atom in this compound would be selectively displaced over the chlorine atom. The C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. Therefore, the Sonogashira reaction would introduce the terminal alkyne at the 1-position of the benzene ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Mechanism and Scope of SNAr with Dihalo-dimethoxybenzenes
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism typically proceeds via a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby accelerating the reaction. The two methoxy (B1213986) groups on this compound are electron-donating, which would deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions with this substrate are expected to be challenging and likely require harsh reaction conditions or the presence of a strong nucleophile.
Regioselectivity in Halogen Displacement Reactions
In dihalogenated aromatic compounds, the regioselectivity of nucleophilic aromatic substitution is influenced by several factors, including the nature of the leaving groups and the position of other substituents. The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, and the more electronegative halogen can better stabilize the incoming negative charge through its inductive effect.
For this compound, based solely on the general leaving group trend, one might predict that the chloride would be more readily displaced than the bromide. However, the position of the halogens relative to the activating/deactivating groups also plays a significant role. In this case, both halogens are flanked by electron-donating methoxy groups, which disfavor the reaction at both positions.
It is important to note that halogen displacement reactions can also occur through other mechanisms, such as those involving benzyne (B1209423) intermediates, particularly under strongly basic conditions. However, the formation of a benzyne from this compound would be complex due to the presence of multiple substituents.
Electrophilic Aromatic Substitution (EAS) on the Dihalo-dimethoxybenzene Core
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. The regioselectivity of EAS is determined by the directing effects of the substituents already present on the ring.
In this compound, the two methoxy groups (-OCH₃) are strong activating groups and are ortho-, para-directors due to their ability to donate electron density to the ring through resonance. The bromine and chlorine atoms are deactivating groups due to their inductive electron withdrawal but are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.
When multiple substituents are present, the most strongly activating group generally controls the position of the incoming electrophile. masterorganicchemistry.com In this case, the methoxy groups are significantly more activating than the halogens are deactivating. Therefore, the directing effect of the methoxy groups will dominate.
Nitration and Sulfonation Studies
Nitration and sulfonation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgyoutube.com Sulfonation is commonly performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where SO₃ is the electrophile. libretexts.orglibretexts.org
For this compound, the two methoxy groups will direct the incoming electrophile to the positions ortho and para to them. The position para to the 3-methoxy group is occupied by the chlorine atom, and the position para to the 5-methoxy group is occupied by the bromine atom. The positions ortho to the methoxy groups are at C2, C4, and C6. The C2 position is already substituted with chlorine. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions. Steric hindrance from the adjacent bromine and chlorine atoms might influence the distribution of the final products.
A study on the nitration of the related compound 1-bromo-3,5-dimethoxybenzene showed that nitration occurs at the 2-position, which is ortho to both methoxy groups. nbinno.com This suggests that in this compound, substitution at the available ortho positions (C4 and C6) is plausible.
Friedel-Crafts Acylation/Alkylation Studies
Friedel-Crafts reactions are another important class of EAS, involving the substitution of an acyl or alkyl group onto an aromatic ring. mercer.educcsf.edu These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ccsf.eduumkc.edu
The success of Friedel-Crafts reactions is highly dependent on the nature of the substituents on the aromatic ring. Strong deactivating groups can inhibit the reaction. While the methoxy groups in this compound are activating, the presence of two deactivating halogens might make the reaction more challenging compared to simpler dimethoxybenzenes.
Similar to nitration and sulfonation, the regioselectivity of Friedel-Crafts reactions on this substrate would be primarily directed by the methoxy groups to the C4 and C6 positions. However, steric hindrance from the bulky incoming acyl or alkyl group, in addition to the existing halogens, would likely play a more significant role in determining the final product distribution. It is possible that substitution at the less sterically hindered C4 position would be favored.
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides. In the case of this compound, the differential reactivity of the bromine and chlorine atoms allows for selective transformations.
Lithium-halogen exchange is a kinetically controlled process that is highly effective for preparing organolithium compounds from aryl bromides and iodides. The rate of exchange is significantly faster for bromine than for chlorine. wikipedia.org This differential reactivity is a key feature in the chemistry of di-halogenated benzenes.
When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, a selective bromine-lithium exchange is expected to occur. This selectivity is driven by the greater lability of the C-Br bond compared to the C-Cl bond in this type of exchange reaction. The presence of the methoxy group ortho to the chlorine atom may also influence the regioselectivity of the reaction. wikipedia.orgresearchgate.net
The resulting organolithium intermediate, 2-chloro-3,5-dimethoxyphenyllithium, is a potent nucleophile and can be trapped by a variety of electrophiles to introduce new functional groups onto the aromatic ring. For example, quenching the reaction mixture with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol.
Table 1: Predicted Products of Lithium-Halogen Exchange and Electrophilic Quenching
| Electrophile | Predicted Product |
| Formaldehyde | (2-Chloro-3,5-dimethoxyphenyl)methanol |
| Acetone | 2-(2-Chloro-3,5-dimethoxyphenyl)propan-2-ol |
| Carbon Dioxide | 2-Chloro-3,5-dimethoxybenzoic acid |
| N,N-Dimethylformamide (DMF) | 2-Chloro-3,5-dimethoxybenzaldehyde |
The formation of a Grignard reagent from an aryl halide involves the reaction of the halide with magnesium metal. Similar to lithium-halogen exchange, the reactivity order for Grignard reagent formation is I > Br > Cl. This allows for the selective formation of a Grignard reagent from the more reactive halogen in a di-halogenated compound. walisongo.ac.id
In the case of 1-bromo-4-chlorobenzene, it has been demonstrated that the Grignard reagent can be formed selectively at the bromo position, leaving the chloro substituent intact. walisongo.ac.id By analogy, reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield (2-chloro-3,5-dimethoxyphenyl)magnesium bromide.
This Grignard reagent can then participate in a wide range of classic Grignard reactions. For instance, reaction with carbon dioxide followed by acidic workup would produce 2-chloro-3,5-dimethoxybenzoic acid.
Table 2: Comparison of Halogen Reactivity in Grignard Formation
| Aryl Halide | More Reactive Halogen | Less Reactive Halogen |
| 1-Bromo-4-chlorobenzene | Bromine | Chlorine |
| This compound | Bromine (Predicted) | Chlorine (Predicted) |
Radical Reactions Involving Halogen Abstraction
While ionic reactions are more common for aryl halides, radical reactions involving halogen abstraction can also occur under specific conditions, typically involving radical initiators or photolysis. The relative bond dissociation energies of the C-Br and C-Cl bonds would influence which halogen is preferentially abstracted. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that bromine abstraction would be the more likely radical pathway.
Functional Group Transformations of Methoxy Groups
The two methoxy groups on the aromatic ring are susceptible to cleavage under strong acidic or specific dealkylating conditions.
The cleavage of aryl methyl ethers is a common transformation in organic synthesis. For the related compound 1-bromo-3,5-dimethoxybenzene, demethylation to the corresponding diol, 5-bromo-benzene-1,3-diol, has been reported using boron tribromide (BBr₃). chemicalbook.com It is highly probable that this compound would undergo a similar transformation when treated with BBr₃, yielding 1-bromo-2-chloro-benzene-3,5-diol.
Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave ethers. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of aryl alkyl ethers, this results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orgmasterorganicchemistry.com For this compound, treatment with excess HBr would likely lead to the formation of 1-bromo-2-chloro-benzene-3,5-diol and methyl bromide.
Table 3: Reagents for Demethylation of Aryl Methoxy Ethers
| Reagent | Description | Expected Product with this compound |
| Boron tribromide (BBr₃) | A powerful Lewis acid used for the cleavage of ethers. | 1-Bromo-2-chloro-benzene-3,5-diol |
| Hydrobromic acid (HBr) | A strong protic acid that can cleave ethers, especially at elevated temperatures. | 1-Bromo-2-chloro-benzene-3,5-diol |
| Hydroiodic acid (HI) | A strong protic acid, often more reactive than HBr for ether cleavage. | 1-Bromo-2-chloro-benzene-3,5-diol |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Bromo 2 Chloro 3,5 Dimethoxybenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the chemical environment of each atom, their proximity, and their bonding relationships.
The ¹H NMR spectrum of 1-bromo-2-chloro-3,5-dimethoxybenzene (B3034572) is characterized by its simplicity, which directly reflects the substitution pattern of the aromatic ring. The spectrum displays signals for two distinct aromatic protons and two methoxy (B1213986) groups.
The two aromatic protons (H-4 and H-6) are not chemically equivalent and appear as distinct signals. Due to the substitution pattern, they are meta-coupled to each other, which typically results in a small coupling constant (J ≈ 2-3 Hz), appearing as sharp doublets. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy groups are strongly electron-donating, while the bromine and chlorine atoms are electron-withdrawing via induction but weakly donating through resonance.
The two methoxy groups are also in different chemical environments. One is positioned between a chlorine and a hydrogen atom (at C-3), while the other is between a bromine and a hydrogen atom (at C-5). This difference in neighboring substituents leads to two distinct singlets in the spectrum.
Disclaimer: The following spectral data is predicted based on established substituent effects and analysis of structurally similar compounds. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.80 - 6.95 | d | ~2.5 |
| H-6 | 6.65 - 6.80 | d | ~2.5 |
| OCH₃ (at C-3) | 3.85 - 3.95 | s | - |
| OCH₃ (at C-5) | 3.80 - 3.90 | s | - |
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two methoxy carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.
Carbons directly bonded to electronegative atoms (Br, Cl, O) are deshielded and appear at lower field. The carbons bearing the methoxy groups (C-3 and C-5) are expected at very low field due to the deshielding effect of the oxygen atom. Similarly, the carbons bonded to the halogens (C-1 and C-2) are also shifted downfield, with the carbon attached to bromine (C-1) typically appearing at a slightly higher field than the one attached to chlorine (C-2) due to the "heavy atom effect" of bromine.
Disclaimer: The following spectral data is predicted based on established substituent effects and analysis of structurally similar compounds. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 115 - 120 |
| C-2 (C-Cl) | 128 - 133 |
| C-3 (C-OCH₃) | 158 - 162 |
| C-4 (C-H) | 105 - 110 |
| C-5 (C-OCH₃) | 155 - 159 |
| C-6 (C-H) | 100 - 105 |
| OCH₃ (at C-3) | 56.0 - 57.0 |
| OCH₃ (at C-5) | 55.5 - 56.5 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei. tandfonline.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. youtube.com In this compound, a cross-peak would be expected between the signals for H-4 and H-6, confirming their meta-coupling relationship. The methoxy protons, being singlets, would not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹J-coupling). tandfonline.com The HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, and each methoxy proton singlet to its corresponding methoxy carbon signal. This allows for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J). tandfonline.com It is exceptionally powerful for identifying connectivity across quaternary (non-protonated) carbons. Key expected HMBC correlations include:
The methoxy protons at C-3 correlating to C-2, C-3, and C-4.
The methoxy protons at C-5 correlating to C-4, C-5, and C-6.
The aromatic proton H-4 correlating to C-2, C-3, C-5, and C-6.
The aromatic proton H-6 correlating to C-1, C-2, C-4, and C-5. These correlations would definitively establish the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. NOESY is useful for confirming the relative positions of substituents. For this molecule, NOESY cross-peaks would be expected between:
The C-3 methoxy protons and the aromatic proton at C-4.
The C-5 methoxy protons and the aromatic protons at C-4 and C-6.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a vital analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. rsc.org It also reveals fragmentation patterns that offer further structural clues.
The molecular formula for this compound is C₈H₈BrClO₂. rsc.org HRMS measures the mass-to-charge ratio (m/z) to several decimal places, which can distinguish between compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass for the most abundant isotopic combination ([¹²C₈¹H₈⁷⁹Br³⁵Cl¹⁶O₂]⁺) is approximately 249.9391 Da. rsc.org
The presence of bromine and chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak in the mass spectrum. libretexts.org
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. libretexts.orgresearchgate.net Bromine also has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in an approximate 1:1 ratio. libretexts.orgnih.gov A molecule containing one chlorine and one bromine atom will therefore exhibit a distinctive cluster of peaks for the molecular ion (M):
M peak: Containing ³⁵Cl and ⁷⁹Br.
M+2 peak: Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak is the most intense in the cluster.
M+4 peak: Containing ³⁷Cl and ⁸¹Br. The relative intensity ratio of the M : M+2 : M+4 peaks is approximately 3:4:1. This signature pattern is a clear indicator for the presence of one bromine and one chlorine atom in the molecule or its fragments.
Fragmentation Pathways: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of a methoxy group to form a stable [M-15]⁺ ion. This is often a primary fragmentation step for methoxy-substituted aromatics.
Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can eject a molecule of CO, leading to an [M-15-28]⁺ fragment.
Loss of halogens: Cleavage of the C-Br or C-Cl bond can occur, leading to [M-Br]⁺ or [M-Cl]⁺ fragments. The loss of the bromine radical is often more facile than the loss of chlorine.
These fragmentation patterns, combined with the exact masses of the fragments and their isotopic distributions, provide definitive confirmation of the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the vibrational modes of a molecule, providing a unique "fingerprint." For a molecule like this compound, the spectra would be characterized by vibrations corresponding to its specific functional groups and aromatic core.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C-H bonds of the methoxy groups (-OCH₃) would exhibit stretching vibrations in the 2950-2850 cm⁻¹ range.
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring produce a series of sharp bands in the 1600-1450 cm⁻¹ region. These are highly characteristic and sensitive to the substitution pattern on the ring.
C-O Vibrations: The ether linkage (Ar-O-CH₃) is expected to produce strong, characteristic C-O stretching bands. Asymmetric stretching typically occurs in the 1275-1200 cm⁻¹ region, while symmetric stretching is found near 1075-1020 cm⁻¹.
The combination of these bands provides a unique spectroscopic signature. Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations of the molecule, such as the benzene ring breathing modes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, a detailed study of its isomer, 1-bromo-2-chloro-4,5-dimethoxybenzene (B1523080) , offers significant insight into the structural characteristics of this type of molecule. nih.govnih.gov
The crystal structure of 1-bromo-2-chloro-4,5-dimethoxybenzene was determined at a low temperature (90 K) to minimize thermal motion and obtain precise atomic coordinates. nih.gov The key crystallographic parameters are summarized in the table below.
Interactive Table: Crystal Data for 1-bromo-2-chloro-4,5-dimethoxybenzene nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₈BrClO₂ |
| Molecular Weight | 251.50 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.9264 (2) |
| b (Å) | 9.9410 (2) |
| c (Å) | 19.7219 (5) |
| α (°) | 75.9259 (8) |
| β (°) | 75.9323 (8) |
| γ (°) | 79.9479 (10) |
| Volume (ų) | 1817.26 (7) |
| Z (molecules/unit cell) | 8 |
The X-ray diffraction study of 1-bromo-2-chloro-4,5-dimethoxybenzene revealed that the asymmetric unit contains four crystallographically independent molecules (A, B, C, and D). nih.gov A key feature of its molecular geometry is the orientation of the two methoxy groups relative to the benzene ring.
In three of the four independent molecules, the methoxy groups are nearly coplanar with the benzene ring to which they are attached. nih.gov The dihedral angles between the methoxy group planes and the benzene ring plane are small, ranging from 0.9 (3)° to 5.0 (3)°. nih.gov However, one methoxy group in molecule C exhibits a significantly larger dihedral angle of 12.3 (3)°, a deviation attributed to crystal packing effects. nih.gov This near-planarity is common for methoxybenzenes that lack bulky ortho substituents. nih.gov
The arrangement of molecules in a crystal is governed by a network of intermolecular forces. mdpi.comrsc.org In halogenated compounds like this compound and its derivatives, several types of interactions are expected to play a role in the crystal packing. These include:
Halogen Bonding: Interactions involving the electropositive region (σ-hole) on a halogen atom (like bromine or chlorine) and a Lewis base.
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between aromatic or methoxy C-H groups and the oxygen atoms of neighboring methoxy groups.
π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings.
van der Waals Forces: General attractive and repulsive forces between molecules.
A significant finding in the crystallographic analyses of both 1-bromo-2-chloro-4,5-dimethoxybenzene and 1-bromo-4-chloro-2,5-dimethoxybenzene (B15373762) is the presence of halogen disorder. nih.govnih.govnih.gov
In the crystal structure of 1-bromo-2-chloro-4,5-dimethoxybenzene, all four independent molecules are disordered. nih.govnih.gov This disorder occurs around non-crystallographic twofold axes that cause the chlorine and bromine atom sites to nearly superimpose. This means that within the crystal lattice, a given halogen position has a certain probability of being occupied by either a bromine or a chlorine atom.
Similarly, the molecule of 1-bromo-4-chloro-2,5-dimethoxybenzene is situated on a crystallographic inversion center. nih.govnih.gov This crystallographic symmetry mandates that the two halogen sites are disordered, with each site having an occupancy of exactly 50% bromine and 50% chlorine. nih.govnih.gov This type of disorder is a critical structural feature, indicating that the molecules can pack efficiently in the crystal lattice despite the random distribution of the two different halogen atoms over the available sites.
Computational and Theoretical Studies on 1 Bromo 2 Chloro 3,5 Dimethoxybenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational efficiency, making it a standard tool for studying molecules of this size and complexity. DFT calculations can elucidate various fundamental properties of 1-bromo-2-chloro-3,5-dimethoxybenzene (B3034572).
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves not only the bond lengths and angles of the benzene (B151609) ring but also the orientation of the two methoxy (B1213986) (-OCH₃) groups.
The methoxy groups are not static; they can rotate around the C-O bond. This rotation gives rise to different conformers (rotational isomers) with distinct energy levels. A conformational analysis would be performed to identify the most stable conformer(s). Typically, the potential energy surface is scanned by systematically rotating the dihedral angles of the methoxy groups and calculating the energy at each step. The resulting stable conformers would likely feature orientations that minimize steric hindrance between the methoxy groups and the adjacent halogen atoms.
The optimized geometry provides key structural parameters. Below is a hypothetical data table of what such optimized parameters might look like for the lowest energy conformer, based on typical values for similar substituted benzenes.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.89 Å |
| C-Cl | ~1.74 Å | |
| C-O | ~1.36 Å | |
| O-CH₃ | ~1.43 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-C-Br | ~121° |
| C-C-Cl | ~120° | |
| C-O-C (methyl) | ~118° |
Note: These are representative values and would be precisely determined through DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)).
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital represents the region from which an electron is most likely to be donated. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups.
LUMO: This orbital is the most likely to accept an electron. The LUMO's location can indicate sites susceptible to nucleophilic attack. The presence of electronegative halogens and the aromatic system will influence its distribution.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. These calculations are fundamental for predicting how the molecule will interact with other chemical species.
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
The Molecular Electrostatic Potential (ESP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting intermolecular interactions and reactive sites.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the methoxy groups.
Positive Potential Regions (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. Positive potentials might be observed near the hydrogen atoms of the methoxy groups and potentially in regions influenced by the electron-withdrawing halogens.
Halogen Bonding: The ESP map can also reveal a region of positive potential (a "σ-hole") on the outermost portion of the bromine and chlorine atoms, which allows them to act as halogen bond donors.
The ESP map provides a chemically intuitive picture of the charge distribution and is a powerful predictor of non-covalent interactions.
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic data, which can be used to verify experimental findings or to aid in the identification of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.
The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electronegative bromine and chlorine atoms, along with the electron-donating methoxy groups, create a distinct pattern of shielding and deshielding for the aromatic protons and carbons. Comparing the calculated spectra of different possible isomers to an experimental spectrum is a powerful way to confirm the correct structure.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | ~6.8 - 7.2 | s |
| Aromatic H | ~6.8 - 7.2 | s |
| Methoxy H | ~3.8 - 4.0 | s |
| C-Br | ~110 - 115 | s |
| C-Cl | ~125 - 130 | s |
| C-OCH₃ | ~155 - 160 | s |
| C-H | ~100 - 105 | d |
Note: Values are referenced against a standard (e.g., TMS). The exact predicted shifts depend on the level of theory and solvent model used.
Theoretical vibrational analysis can predict the frequencies and intensities of bands in the Infrared (IR) and Raman spectra. Each peak in these spectra corresponds to a specific molecular vibration, such as the stretching or bending of bonds.
For this compound, the calculated vibrational spectrum would show characteristic peaks for:
C-H stretching of the aromatic ring and methoxy groups.
C-O stretching of the methoxy groups.
Aromatic C-C stretching.
C-Br and C-Cl stretching, typically found in the lower frequency region of the spectrum.
These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental IR and Raman data. This analysis is crucial for confirming the presence of specific functional groups within the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Transition State Characterization for Key Synthetic Steps
No published studies were found that characterize the transition states for the synthesis or key reactions of this compound. Such studies would typically involve computational modeling to determine the geometry and energy of the transition state structures, providing insight into the reaction mechanism.
Activation Energy and Reaction Pathway Analysis
There is no available data on the calculated activation energies or the analysis of reaction pathways for this compound. This type of analysis is crucial for understanding the kinetics and thermodynamics of chemical reactions, and for predicting the most favorable reaction routes.
Quantitative Structure-Property Relationship (QSPR) Studies on Halogenated Dimethoxybenzenes
Molecular Descriptors and Their Correlation with Reactivity
While the principles of QSPR are well-established for predicting the reactivity of organic compounds, a specific study correlating the molecular descriptors of halogenated dimethoxybenzenes with their reactivity has not been conducted. Such research would involve calculating various theoretical descriptors and establishing a statistical relationship with experimentally determined reactivity data.
Synthetic Applications and Advanced Materials Precursors
1-bromo-2-chloro-3,5-dimethoxybenzene (B3034572) as a Key Building Block in Complex Organic Synthesis
The strategic placement of two different halogen atoms (bromine and chlorine) alongside activating methoxy (B1213986) groups provides chemists with a powerful tool for sequential and site-selective reactions, such as cross-coupling and lithiation, to introduce a variety of substituents.
Synthesis of Multi-functionalized Aromatic Compounds
The differential reactivity of the C-Br and C-Cl bonds in this compound is fundamental to its role in creating multi-functionalized aromatic systems. The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Heck reactions) than the carbon-chlorine bond. This allows for the selective substitution at the bromine position while leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is crucial for the controlled synthesis of complex molecules where specific substituent patterns are required.
For instance, a Suzuki coupling reaction could be employed to introduce an aryl or alkyl group at the bromo-position, followed by a subsequent, more forcing, coupling reaction or a nucleophilic aromatic substitution at the chloro-position. This sequential approach provides a reliable pathway to tri- and tetra-substituted benzene (B151609) derivatives that would be challenging to synthesize through other methods. The methoxy groups, in addition to influencing the electronic properties of the ring, can also be demethylated at a later stage to yield highly functionalized resorcinol (B1680541) derivatives. sigmaaldrich.comsigmaaldrich.comchemdad.comchemicalbook.com
Illustrative Reaction Pathway:
| Step | Reaction Type | Position Targeted | Reagents (Example) | Resulting Intermediate |
| 1 | Suzuki Coupling | C1 (Bromo) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-chloro-3,5-dimethoxy-1,1'-biphenyl derivative |
| 2 | Buchwald-Hartwig | C2 (Chloro) | Amine, Pd catalyst, Ligand, Base | N-aryl-3,5-dimethoxy-[1,1'-biphenyl]-2-amine derivative |
| 3 | Demethylation | C3, C5 (Methoxy) | BBr₃ | Functionalized biphenyl-diol |
Scaffold for Heterocyclic Synthesis via Annulation Reactions
The ortho-positioning of the chloro and methoxy groups, along with the adjacent bromo-substituent, presents an ideal scaffold for annulation reactions to construct fused heterocyclic systems. Annulation involves the formation of a new ring onto an existing one. Following an initial cross-coupling reaction at the bromine site, the newly introduced group and the adjacent chlorine atom can participate in an intramolecular cyclization.
This strategy is particularly effective for synthesizing dibenzofurans, carbazoles, or other related heterocyclic frameworks. For example, after a Suzuki coupling to form a biphenyl (B1667301) derivative, an intramolecular C-H activation or a similar cyclization reaction can be induced to form the furan (B31954) ring of a dibenzofuran. The specific substitution pattern of this compound ensures that the resulting heterocyclic core is pre-functionalized with methoxy groups, which can be further modified to tune the properties of the final molecule.
Precursor for Advanced Functional Materials
The electronic and structural features of this compound make it an attractive starting material for the synthesis of organic functional materials. The ability to systematically build upon its core structure allows for the precise engineering of materials with tailored optoelectronic or liquid crystalline properties.
Building Block for Conductive Polymers and Organic Semiconductors
While direct polymerization of this compound is not common, it serves as a precursor to monomers that can be polymerized to form conductive polymers and organic semiconductors. google.com Through cross-coupling reactions, the bromo- and chloro-positions can be used to introduce polymerizable groups, such as thiophene (B33073) or vinylene units. rsc.org
The dimethoxy groups donate electron density to the aromatic ring, which can lower the oxidation potential and influence the band gap of the resulting polymer, a critical parameter for conductive materials. rsc.org By incorporating this substituted benzene unit into a polymer backbone, researchers can fine-tune the electronic properties, solubility, and processability of materials intended for applications like organic field-effect transistors (OFETs) and sensors. google.com
Intermediates for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
In the field of optoelectronics, precisely substituted aromatic compounds are essential for creating efficient and stable materials for devices like OLEDs. This compound can be used to synthesize complex host materials, emitter molecules, or charge-transporting layers.
The synthetic versatility of the compound allows for the attachment of various chromophoric or charge-transporting moieties. For example, it can be used to construct the core of a thermally activated delayed fluorescence (TADF) emitter or to build dendritic structures that prevent aggregation and improve the performance of the emissive layer in an OLED device. impactfactor.org The ability to create well-defined, multi-functional molecules from this starting block is key to advancing the design of next-generation display and lighting technologies.
Synthesis of Liquid Crystalline Compounds
The rigid core structure of the benzene ring is a common feature in liquid crystalline molecules (mesogens). This compound can be elaborated into more complex structures that exhibit liquid crystal phases. impactfactor.orgajchem-a.com
Through sequential substitution reactions, long alkyl chains or other mesogenic groups can be attached to the aromatic core. The specific 1,2,3,5-substitution pattern can lead to the formation of "bent-core" or "hockey-stick" shaped molecules, which are known to form unique and potentially useful liquid crystal phases, such as banana phases. ajchem-a.com These materials are of interest for their potential applications in fast-switching electro-optical devices and nonlinear optics. The synthesis often involves building larger, often dimeric or trimeric, structures where the substituted benzene unit acts as a central linking group or a terminal wing. impactfactor.org
Role in the Construction of Macrocyclic and Supramolecular Architectures
Currently, there is a lack of specific, publicly available research detailing the direct application of this compound in the synthesis of macrocyclic or supramolecular structures. While halogenated and methoxylated benzene derivatives are commonly employed in the construction of complex molecular architectures due to their ability to participate in various coupling reactions and intermolecular interactions, the specific use of this compound has not been extensively documented in the scientific literature.
Intermediate for Pharmaceutical Research (focused on synthetic pathways and chemical libraries, not biological activity)
The application of this compound as a direct intermediate in the synthesis of pharmaceutical compounds or for the generation of chemical libraries is not widely reported in publicly accessible scientific literature. While substituted benzene rings are fundamental components of many pharmaceutical agents, the specific synthetic pathways originating from this particular precursor are not well-documented.
Applications in Agrochemical and Specialty Chemical Synthesis (focused on synthetic pathways, not product efficacy or safety)
Detailed synthetic pathways for the use of this compound in the production of agrochemicals or specialty chemicals are not extensively described in the available scientific literature. The potential for this compound to serve as a starting material in these fields exists, given the common presence of halogenated and methoxylated aromatic moieties in various commercial products. However, specific examples of its utilization in multi-step synthetic routes for these applications are not readily found in published research.
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches for scientific literature and data concerning the specific chemical compound This compound have yielded no results. Consequently, it is not possible to provide an article on its "Future Research Directions and Challenges" as requested.
The performed searches consistently returned information on related but structurally distinct compounds, such as:
1-bromo-3,5-dimethoxybenzene (B32327)
1-bromo-4-chloro-2,5-dimethoxybenzene (B15373762)
Other halogenated and methoxylated benzene derivatives
However, no data was found for the exact isomer specified in the request. This indicates a probable lack of published research on the synthesis, properties, and potential applications of this compound. Therefore, the detailed outline focusing on sustainable synthesis, catalytic systems, flow chemistry, derivatization, and theoretical modeling for this particular compound cannot be addressed.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-bromo-2-chloro-3,5-dimethoxybenzene with high purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a dimethoxybenzene precursor. For example, bromination and chlorination can be achieved using electrophilic aromatic substitution under controlled conditions. Evidence from related compounds (e.g., 1-bromo-3,5-dimethoxybenzene) suggests using catalysts like Cu(CF₃SO₃)₂ for regioselective halogenation . Purification via column chromatography or recrystallization is critical, with purity validated by GC or HPLC (>95% purity thresholds, as seen in similar halogenated aromatics) .
Q. Which spectroscopic techniques are most effective for structural confirmation of halogenated dimethoxybenzenes?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying methoxy (-OCH₃) and halogen substituents. For instance, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 265.53 g/mol for analogous compounds) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for 1-bromo-4-chloro-2,5-dimethoxybenzene, where crystallographic data confirmed bond angles and packing motifs .
Q. What safety precautions are essential when handling brominated/chlorinated aromatic compounds?
- Methodological Answer :
- Storage : Store in sealed containers at 2–8°C, away from ignition sources (per safety guidelines for similar compounds) .
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Emergency protocols include using absorbents for spills and consulting safety data sheets (SDS) for first-aid measures .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 3,5-dimethoxy groups create steric hindrance, potentially slowing reactions at the 2-chloro position. This is analogous to challenges observed in Suzuki-Miyaura couplings of hindered aryl halides .
- Electronic Effects : Electron-donating methoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic aromatic substitution. Computational studies (e.g., DFT) can predict reactive sites, as seen in related halogenated aromatics .
Q. What strategies resolve contradictory spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and MS to cross-verify functional groups. For example, conflicting NOE (Nuclear Overhauser Effect) data in crowded aromatic systems may require 2D NMR (e.g., COSY, HSQC) .
- Crystallographic Validation : When spectral ambiguity persists, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for 1-bromo-4-chloro-2,5-dimethoxybenzene .
Q. How can crystallization challenges for halogenated dimethoxybenzenes be mitigated?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to optimize solubility. For example, 1-bromo-3,5-dimethoxybenzene crystallizes at 62–66°C in methanol .
- Slow Evaporation : Gradual solvent removal promotes lattice formation, reducing defects. Temperature-controlled crystallization (e.g., −20°C) is effective for high-melting-point compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for halogenation steps?
- Methodological Answer :
- Parameter Optimization : Vary reaction time, temperature, and catalyst loading. For instance, Cu-catalyzed halogenation yields depend on stoichiometry and solvent polarity .
- Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., dihalogenated species) that may skew yield calculations .
Applications in Agrochemical Research
Q. What structural features make halogenated dimethoxybenzenes viable for fungicide development?
- Methodological Answer :
- Mode of Action : Analogous to chloroneb (1,4-dichloro-2,5-dimethoxybenzene), the chloro and methoxy groups disrupt fungal cell membranes via lipophilic interactions .
- SAR Studies : Modify substituent positions to enhance bioactivity. For example, 3,5-dimethoxy groups improve solubility, while halogens increase electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
